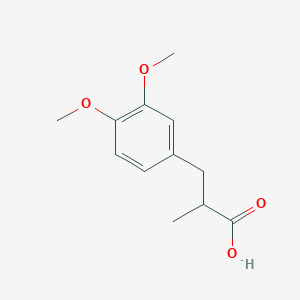

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is an organic compound belonging to the class of phenylpropanoic acids. It is characterized by the presence of a 3,4-dimethoxyphenyl group attached to a propanoic acid backbone. This compound is known for its diverse applications in scientific research, particularly in the fields of chemistry, biology, and medicine.

Métodos De Preparación

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid typically involves the reaction of 3,4-dimethoxybenzaldehyde with a suitable reagent to form the desired product. One common method involves the use of a base-catalyzed Claisen-Schmidt condensation reaction, where 3,4-dimethoxybenzaldehyde is reacted with an appropriate ketone in the presence of a base such as potassium hydroxide . The reaction mixture is stirred for several hours, followed by purification to obtain the final product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes optimization of reaction conditions to maximize yield and purity. Industrial methods may also incorporate advanced purification techniques such as recrystallization and chromatography to ensure the quality of the final product.

Análisis De Reacciones Químicas

Types of Reactions

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding carboxylic acids or ketones.

Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.

Substitution: The methoxy groups on the phenyl ring can undergo substitution reactions with various nucleophiles.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are often used.

Substitution: Reagents like halogens and nucleophiles (e.g., amines) are employed under appropriate conditions.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can result in various substituted derivatives of the original compound.

Aplicaciones Científicas De Investigación

Medicinal Chemistry

1. Antihypertensive Properties

Research has indicated that derivatives of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid exhibit antihypertensive effects. This compound is structurally related to methyldopa, which is used in treating hypertension. Studies have shown that modifications to the structure can enhance its efficacy and reduce side effects associated with traditional antihypertensive drugs .

2. Neuroprotective Effects

The compound has been studied for its neuroprotective properties, particularly in models of neurodegenerative diseases. Research indicates that it may help mitigate oxidative stress in neuronal cells, potentially offering therapeutic avenues for conditions such as Alzheimer's disease .

Pharmaceutical Applications

1. Drug Development

The synthesis of this compound has been integral to developing new pharmaceuticals. Its derivatives have been explored for their potential as anti-HIV agents and in other antiviral therapies. The structural diversity of these derivatives allows for a broad spectrum of biological activities .

2. Reference Standard

This compound serves as a certified reference material in pharmaceutical research and quality control laboratories. It is utilized to ensure the accuracy of analytical methods and the consistency of drug formulations .

Case Study 1: Antiviral Activity

A study published in a peer-reviewed journal evaluated the antiviral activity of various derivatives of this compound against HIV-1. The results demonstrated that several synthesized compounds exhibited significant potency compared to existing antiviral agents, highlighting the compound's potential in developing new treatments for HIV .

Case Study 2: Neuroprotection

In a model of oxidative stress-induced neurotoxicity, this compound was shown to protect neuronal cells from apoptosis. This protective effect was attributed to its ability to scavenge free radicals and enhance cellular antioxidant defenses .

Mecanismo De Acción

The mechanism of action of 3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid involves its interaction with specific molecular targets and pathways. The compound may act on enzymes or receptors, leading to changes in cellular functions. For example, it may inhibit certain enzymes involved in metabolic pathways, thereby affecting the overall biochemical processes within cells .

Comparación Con Compuestos Similares

Similar Compounds

3,4-Dimethoxyphenylacetic acid: Similar in structure but with an acetic acid backbone.

3,4-Dimethoxyphenethylamine: Contains an ethylamine group instead of a propanoic acid group.

3,4-Dimethoxycinnamic acid: Features a cinnamic acid backbone with similar methoxy substitutions .

Uniqueness

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid is unique due to its specific structural configuration, which imparts distinct chemical and biological properties

Actividad Biológica

3-(3,4-Dimethoxyphenyl)-2-methylpropanoic acid (commonly referred to as DMPA) is a compound that has garnered attention in the field of medicinal chemistry due to its potential therapeutic effects. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, pharmacological properties, and relevant case studies.

- Chemical Formula : C12H16O4

- Molecular Weight : 224.25 g/mol

- CAS Number : 53979-33-2

DMPA exhibits various biological activities that are attributed to its structural features:

- Antioxidant Activity : DMPA has been shown to scavenge free radicals, thereby reducing oxidative stress in cells. This property is crucial for preventing cellular damage in various diseases, including cancer and neurodegenerative disorders.

- Anti-inflammatory Effects : The compound has demonstrated the ability to inhibit pro-inflammatory cytokines, suggesting its potential use in treating inflammatory conditions.

- Antimicrobial Properties : Preliminary studies indicate that DMPA possesses antimicrobial activity against several bacterial strains. This could be beneficial in developing new antibiotics or adjunct therapies for resistant infections.

Biological Activity Overview

Case Studies and Research Findings

-

Antioxidant Study :

In a study evaluating the antioxidant capacity of DMPA, it was found that the compound significantly reduced reactive oxygen species (ROS) levels in cultured human cells. The results indicated a dose-dependent response, with higher concentrations leading to greater reductions in oxidative stress markers. -

Anti-inflammatory Research :

A recent investigation into the anti-inflammatory properties of DMPA revealed that treatment with the compound resulted in decreased levels of inflammatory markers such as C-reactive protein (CRP) and interleukin-6 (IL-6) in animal models of inflammation. These findings support the potential use of DMPA in conditions characterized by chronic inflammation. -

Antimicrobial Evaluation :

The antimicrobial activity of DMPA was assessed against various bacterial strains, including Staphylococcus aureus and Escherichia coli. The compound exhibited significant inhibitory effects, with minimum inhibitory concentrations (MICs) comparable to those of standard antibiotics, indicating its potential as a novel antimicrobial agent.

Propiedades

IUPAC Name |

3-(3,4-dimethoxyphenyl)-2-methylpropanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H16O4/c1-8(12(13)14)6-9-4-5-10(15-2)11(7-9)16-3/h4-5,7-8H,6H2,1-3H3,(H,13,14) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDWOGKXUYHXPKV-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(CC1=CC(=C(C=C1)OC)OC)C(=O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H16O4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

224.25 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.